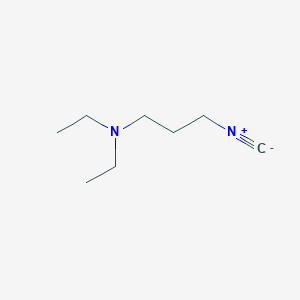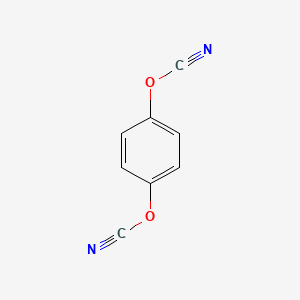
1,4-Dicyanatobenzene
Vue d'ensemble
Description
1,4-Dicyanatobenzene is an organic compound with the molecular formula C₈H₄N₂. It is also known as terephthalonitrile. This compound is a colorless or white solid with low solubility in water. It is one of the three isomers of dicyanatobenzene, the other two being phthalonitrile and isophthalonitrile .
Méthodes De Préparation
1,4-Dicyanatobenzene is typically synthesized through the ammoxidation of p-xylene. This process involves the catalytic oxidation of p-xylene in the presence of ammonia. The reaction is carried out in a fluidized bed reactor at temperatures ranging from 375 to 390°C. The catalyst used is a mixture of oxides, including boron trioxide, chromium trioxide, molybdenum trioxide, and phosphorus pentoxide, supported on silica gel. The reaction time is approximately 2 hours, and the yield is around 95% .
Analyse Des Réactions Chimiques
1,4-Dicyanatobenzene undergoes various chemical reactions, including:
Hydrogenation: When hydrogenated, this compound can be converted to p-xylylenediamine.
Electrochemical Reactions: It is electrochemically active and can form stable persistent radicals at anodes.
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Dicyanatobenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-dicyanatobenzene involves its ability to form stable radicals and undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it is involved in. For example, in electrochemical reactions, it acts as a catalyst by forming stable radicals that facilitate electron transfer processes .
Comparaison Avec Des Composés Similaires
1,4-Dicyanatobenzene is similar to its isomers, phthalonitrile and isophthalonitrile. it is unique in its ability to form stable radicals and its specific reactivity in electrochemical reactions. Other similar compounds include:
Phthalonitrile: Another isomer of dicyanatobenzene, used in the synthesis of phthalocyanine dyes.
Isophthalonitrile: Used in the production of polyamides and other high-performance materials.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Propriétés
IUPAC Name |
(4-cyanatophenyl) cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-5-11-7-1-2-8(4-3-7)12-6-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGZCSAPOLLKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)OC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309378 | |
| Record name | C,C′-1,4-Phenylene dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-80-2 | |
| Record name | C,C′-1,4-Phenylene dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C,C′-1,4-Phenylene dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




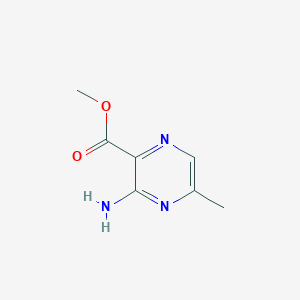
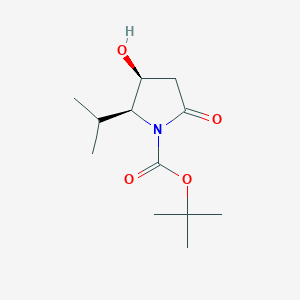
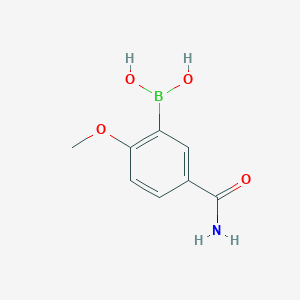
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)





